molecular formula C15H15N5O2 B12262965 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12262965
M. Wt: 297.31 g/mol
InChI Key: HJZAKVQCQBSNMZ-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a triazolopyridazine ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the benzodioxin and triazolopyridazine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin moiety . This intermediate is then coupled with a triazolopyridazine derivative under specific conditions, such as using N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles, DMF as a solvent, LiH as a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its combination of benzodioxin and triazolopyridazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H15N5O2/c1-19(15-5-4-14-17-16-10-20(14)18-15)9-11-2-3-12-13(8-11)22-7-6-21-12/h2-5,8,10H,6-7,9H2,1H3

InChI Key

HJZAKVQCQBSNMZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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